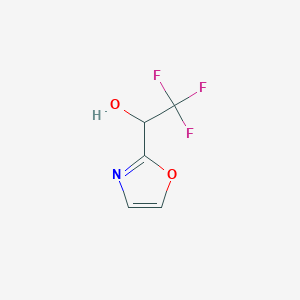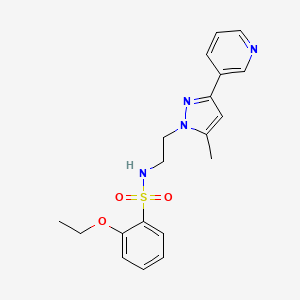![molecular formula C23H26N4O2 B2398382 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide CAS No. 932339-25-8](/img/structure/B2398382.png)
2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a triazaspirodecane core, which is a bicyclic system containing nitrogen atoms. The p-tolyl groups attached to the structure contribute to its aromatic properties, making it an interesting subject for various chemical studies.
Mécanisme D'action
Target of Action
The primary target of this compound is tubulin , a vital part of the cytoskeleton . Tubulin plays a crucial role in mitosis, and disturbing its arrangement and rearrangement has been proved to be useful in the development of anticancer therapeutics .
Mode of Action
The compound acts as a microtubule-destabilizing agent . It disrupts the polymerization dynamics of tubulin, leading to the destabilization of microtubules . Molecular modeling studies suggest that the compound probably binds to the colchicine site of tubulin .
Biochemical Pathways
The compound affects the microtubule dynamics , a dynamic equilibrium process . By disrupting this process, it induces accumulation of cells in the G2/M phase . This disruption of the cell cycle can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound exhibits moderate antiproliferative activity with IC50 values in the micromolar to sub-micromolar range . It significantly induces accumulation of cells in the G2/M phase and causes microtubule destabilization . These effects can lead to cell death, particularly in cancer cells.
Méthodes De Préparation
The synthesis of 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide can be achieved through a multi-step process involving several key reactions. One common synthetic route involves the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of the spirocyclic core with high selectivity and yield . The reaction typically starts with the condensation of an aldehyde with a suitable amine, followed by cyclization and rearrangement steps to form the desired spirocyclic structure.
Analyse Des Réactions Chimiques
2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The aromatic p-tolyl groups can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups onto the aromatic ring.
Applications De Recherche Scientifique
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: It may have potential therapeutic applications due to its structural similarity to known bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide include other spirocyclic compounds with triazaspirodecane cores. These compounds share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. Some examples of similar compounds are:
- 8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl-acetic acid
- Other derivatives of triazaspirodecane with different aromatic or aliphatic substituents.
This compound’s unique combination of a spirocyclic core and p-tolyl groups sets it apart from other similar compounds, potentially offering distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-(4-methylphenyl)-2-[3-(4-methylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-16-3-7-18(8-4-16)21-22(29)26-23(25-21)11-13-27(14-12-23)15-20(28)24-19-9-5-17(2)6-10-19/h3-10H,11-15H2,1-2H3,(H,24,28)(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNKWTIJBLOACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC=C(C=C4)C)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(2,5-dimethylfuran-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2398299.png)

![3-methoxy-N-methyl-N-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl}pyrazin-2-amine](/img/structure/B2398301.png)


![N-[2-(furan-3-yl)-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2398308.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-2-methylindoline](/img/structure/B2398309.png)
![Tert-butyl 3-[ethyl-[4-(prop-2-enoylamino)benzoyl]amino]piperidine-1-carboxylate](/img/structure/B2398311.png)

![N-(5-{[(CYCLOHEXYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)FURAN-2-CARBOXAMIDE](/img/structure/B2398315.png)
![1,4-Dioxa-9-azaspiro[5.6]dodecane hydrochloride](/img/structure/B2398316.png)
![methyl 4-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methoxy)benzoate](/img/structure/B2398318.png)


